Ethyl 2-(6-chloropyrazin-2-yl)acetate is an organic compound characterized by its structure, which includes an ethyl ester linked to a chloropyrazine moiety. The molecular formula for this compound is , and it features a chlorinated pyrazine ring that contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
The reactions involving ethyl 2-(6-chloropyrazin-2-yl)acetate primarily include nucleophilic substitutions and acylation processes. The presence of the chloropyrazine ring allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles. Additionally, the ester group can undergo hydrolysis to yield the corresponding acid, 2-(6-chloropyrazin-2-yl)acetic acid, which can further participate in condensation reactions or serve as a precursor for other derivatives .
Ethyl 2-(6-chloropyrazin-2-yl)acetate exhibits notable biological activities, particularly in the realm of pharmacology. Compounds containing chloropyrazine structures have been studied for their antimicrobial and antitumor properties. The chlorinated pyrazine ring is believed to enhance the interaction of the compound with biological targets, potentially leading to increased efficacy against certain pathogens or cancer cells .
The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate can be achieved through several methods:
Ethyl 2-(6-chloropyrazin-2-yl)acetate has potential applications in:
Interaction studies involving ethyl 2-(6-chloropyrazin-2-yl)acetate focus on its binding affinity with various biological targets, such as enzymes and receptors. These studies often utilize techniques like molecular docking and in vitro assays to determine how effectively the compound interacts with biological molecules. Preliminary data suggest that compounds with similar structures may exhibit varying degrees of activity based on their substituents and steric factors .
Several compounds share structural similarities with ethyl 2-(6-chloropyrazin-2-yl)acetate, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-(pyrazin-2-yl)acetate | Pyrazine ring without chlorine | Potentially less reactive than chlorinated variants |
Ethyl 2-(6-bromopyrazin-2-yl)acetate | Brominated version of chlorinated compound | May exhibit different biological activity due to bromine |
Ethyl 2-(5-chloropyridin-3-yl)acetate | Pyridine instead of pyrazine | Different electronic properties affecting reactivity |
Ethyl 3-(chlorophenyl)propanoate | Aromatic ring without nitrogen heterocycles | Broader applications in organic synthesis |
These compounds highlight the uniqueness of ethyl 2-(6-chloropyrazin-2-yl)acetate due to its specific halogenation pattern and heterocyclic structure, which can significantly influence its reactivity and biological interactions compared to its analogs .
Ethyl 2-(6-chloropyrazin-2-yl)acetate is systematically named according to IUPAC guidelines, reflecting its pyrazine backbone and substituents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is substituted with a chlorine atom at position 6 and an ethyl ester group at position 2. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₈H₉ClN₂O₂ |
Molecular Weight | 200.62 g/mol |
CAS Registry Number | 1071455-09-8 |
IUPAC Name | Ethyl 2-(6-chloropyrazin-2-yl)acetate |
SMILES Notation | CCOC(=O)CC1=NC(=NC=C1)Cl |
The compound’s structure is confirmed via spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazine ring protons (δ 8.15–8.30 ppm), the ethyl ester group (δ 1.30–4.20 ppm), and the methylene bridge (δ 3.80–4.10 ppm). Mass spectrometry further validates the molecular ion peak at m/z 200.62.
The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate emerged in the early 21st century alongside advancements in heterocyclic chemistry. While exact discovery records are sparse, its development aligns with the broader exploration of pyrazine derivatives for pharmaceutical applications. Key milestones include:
The compound’s patent landscape remains limited, suggesting its primary role as an intermediate rather than a final therapeutic agent.
Pyrazines are prized for their electronic properties and bioactivity. Ethyl 2-(6-chloropyrazin-2-yl)acetate distinguishes itself through its substitution pattern:
Comparative analysis with analogous compounds underscores its uniqueness:
Compound | Substituents | Key Differences |
---|---|---|
Ethyl 2-(pyrazin-2-yl)acetate | No chlorine substituent | Lower reactivity in electrophilic substitution |
2,6-Dichloropyrazine | Two chlorine atoms | Increased steric hindrance |
Methyl 2-(6-chloropyrazin-2-yl)acetate | Methyl ester instead of ethyl | Altered solubility and metabolic stability |
This structural profile makes it a versatile scaffold for synthesizing bioactive molecules, particularly antimicrobial and antitumor agents.